2,4-Quinolinediol 2,4-Quinolinediol 4-hydroxy-2-quinolone is a heteroaryl hydroxy compound that is 2-quinolone substituted at position 4 by a hydroxy group. It is a quinolone and a heteroaryl hydroxy compound.
2,4-Quinolinediol is a natural product found in Haplophyllum bucharicum and Penicillium citrinum with data available.
Brand Name: Vulcanchem
CAS No.: 86-95-3
VCID: VC21189967
InChI: InChI=1S/C9H7NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h1-5H,(H2,10,11,12)
SMILES: C1=CC=C2C(=C1)C(=CC(=O)N2)O
Molecular Formula: C9H7NO2
Molecular Weight: 161.16 g/mol

2,4-Quinolinediol

CAS No.: 86-95-3

Cat. No.: VC21189967

Molecular Formula: C9H7NO2

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

2,4-Quinolinediol - 86-95-3

Specification

CAS No. 86-95-3
Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
IUPAC Name 4-hydroxy-1H-quinolin-2-one
Standard InChI InChI=1S/C9H7NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h1-5H,(H2,10,11,12)
Standard InChI Key HDHQZCHIXUUSMK-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=O)C=C(N2)O
SMILES C1=CC=C2C(=C1)C(=CC(=O)N2)O
Canonical SMILES C1=CC=C2C(=C1)C(=O)C=C(N2)O

Introduction

Chemical Structure and Fundamental Properties

2,4-Quinolinediol is characterized by its bicyclic structure consisting of a benzene ring fused with a pyridine ring, with hydroxyl groups positioned at the 2 and 4 positions. The compound exists in tautomeric forms, predominantly as 4-hydroxy-1H-quinolin-2-one.

Basic Chemical Information

The compound has a molecular formula of C₉H₇NO₂ . Its structure allows for hydrogen bonding, which significantly influences its physical properties and biological interactions. The presence of hydroxyl groups enhances its solubility in polar solvents compared to other quinoline derivatives.

Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₇NO₂
Molecular Weight161.16 g/mol
Physical StateSolid
IUPAC Name4-hydroxy-1H-quinolin-2-one
Canonical SMILESC1=CC=C2C(=C1)C(=CC(=O)N2)O
InChIInChI=1S/C9H7NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h1-5H,(H2,10,11,12)

Structural Characteristics

Nomenclature and Identification

Systematic Nomenclature

The IUPAC name for this compound is 4-hydroxy-1H-quinolin-2-one . This systematic name reflects its structure as a quinoline derivative with hydroxyl and carbonyl functional groups.

Common Synonyms

2,4-Quinolinediol is known by several alternative names in scientific literature:

  • 2,4-Dihydroxyquinoline

  • 4-Hydroxyquinolin-2(1H)-one

  • 2(1H)-Quinolinone, 4-hydroxy-

  • 4-Hydroxy-2-quinolinone

  • 4-Hydroxy-2(1H)-quinolone

  • Quinoline-2,4-diol

Chemical Identifiers

Various chemical identifiers are used in databases and chemical information systems:

Identifier TypeValue
CAS Number86-95-3
InChI KeyHDHQZCHIXUUSMK-UHFFFAOYSA-N
TaxonomyOrganoheterocyclic compounds > Quinolines and derivatives > Quinolones and derivatives > Hydroxyquinolones

Synthesis Methods

Laboratory Synthesis Routes

Multiple synthetic approaches have been developed for producing 2,4-Quinolinediol:

  • Cyclization of o-aminoacetophenone derivatives with enolizable ketones using molecular iodine as a catalyst, typically conducted in ethanol under mild conditions.

  • Cyclization of N-phenylmalonamic acid using polyphosphoric acid.

  • Condensation of anthraniloyl-CoA and malonyl-CoA, catalyzed by the enzymes PqsA and PqsD (a pathway particularly relevant to Pseudomonas aeruginosa metabolism).

  • Reaction of diethyl malonate with aniline.

Green Chemistry Approaches

Industrial production of 2,4-Quinolinediol increasingly employs sustainable chemistry principles:

  • Microwave-assisted synthesis methods

  • Solvent-free reactions

  • Use of recyclable catalysts such as ionic liquids and clay materials

These approaches aim to reduce environmental impact while maintaining or improving reaction efficiency and yield.

Chemical Reactions

Types of Reactions

2,4-Quinolinediol participates in various chemical reactions due to its reactive functional groups:

Oxidation Reactions

The compound can undergo oxidation to form quinoline-2,4-dione derivatives. Common oxidizing agents used include potassium permanganate and chromium trioxide.

Reduction Reactions

Reduction of 2,4-Quinolinediol yields hydroquinoline derivatives. This transformation is typically accomplished using reducing agents such as sodium borohydride and lithium aluminum hydride.

Substitution Reactions

The compound can participate in electrophilic aromatic substitution reactions, facilitated by the activating effect of the hydroxyl groups. These reactions often employ electrophilic reagents such as halogens and nitro compounds under acidic or basic conditions.

Reaction Products

The major products from these reactions include:

Reaction TypeMajor Products
OxidationQuinoline-2,4-dione derivatives
ReductionHydroquinoline derivatives
SubstitutionVarious substituted quinoline derivatives (depending on the electrophile)

Biological Activities

Antimicrobial Properties

Research indicates that 2,4-Quinolinediol exhibits moderate antimicrobial activity against various bacterial strains. Studies have reported a minimum inhibitory concentration (MIC) of approximately 1000 μg/mL against Staphylococcus aureus.

Additionally, the compound has been shown to induce the expression of the qnrS1 gene in Escherichia coli, which is associated with antibiotic resistance mechanisms.

Role in Bacterial Communication

2,4-Quinolinediol plays a significant role in Pseudomonas aeruginosa signaling pathways:

  • It serves as a precursor to 2-heptyl-4-hydroxyquinoline (HHQ) and Pseudomonas quinolone signal (PQS), which are crucial signaling molecules for the bacterium's virulence and pathogenicity.

  • The compound binds to the transcriptional regulator PqsR in P. aeruginosa, activating the transcription of the pqs operon involved in the production of quinolone signal molecules and virulence factors.

  • Pseudomonas aeruginosa maintains high extracellular concentrations of 2,4-Quinolinediol in both aerobic and anaerobic conditions, suggesting its importance for bacterial survival in various environments.

Anticancer Activities

In anticancer studies, 2,4-Quinolinediol has demonstrated promising results against certain cancer cell lines:

  • The compound interacts with cellular targets in cancer cells, potentially inducing apoptosis and reducing proliferation rates.

  • Its dual hydroxyl groups are believed to play a critical role in these interactions.

Neurological Activities

2,4-Quinolinediol acts as an antagonist at the glycine site of NMDA receptors. This binding inhibits the action of glutamate, an excitatory neurotransmitter, potentially reducing neuronal excitability. This mechanism suggests possible applications in neuroprotective strategies.

Comparative Biological Activity

CompoundHydroxyl GroupsSolubilityAntimicrobial ActivityAnticancer Activity
2,4-Quinolinediol2HighModeratePromising
2-Hydroxyquinoline1ModerateMildLimited
4-Hydroxyquinoline1ModerateMildLimited
8-Hydroxyquinoline1LowVariesLimited

Clinical and Research Applications

Antimalarial Drug Development

One of the most significant applications of 2,4-Quinolinediol is in the synthesis of antimalarial drugs such as chloroquine and hydroxychloroquine. The compound serves as a crucial precursor, undergoing several chemical transformations to yield these therapeutics through processes like alkylation and chlorination.

Antimicrobial Development

Given its inherent antimicrobial properties and role in bacterial signaling, 2,4-Quinolinediol offers potential pathways for developing novel antimicrobial agents, particularly against Pseudomonas aeruginosa infections. Inhibiting its formation could disrupt PQS signaling and potentially attenuate this bacterium's pathogenicity.

Clinical Relevance

The presence of high 2,4-Quinolinediol levels in the sputum of cystic fibrosis patients suggests its potential role in Pseudomonas aeruginosa infections within the cystic fibrosis lung environment. This finding highlights the compound's potential contribution to bacterial persistence and pathogenicity in specific clinical contexts.

Spectroscopic Characteristics

Infrared Spectroscopy

The infrared spectrum of 2,4-Quinolinediol features:

  • A broad absorption band around 3100 cm⁻¹, characteristic of the hydroxyl group

  • An intense peak at 1600 cm⁻¹, attributable to the aromatic group

UV-Visible Spectroscopy

UV-Visible spectroscopy reveals absorption maxima at:

  • 228 nm

  • 274 nm

  • 282 nm

  • 314 nm

  • 328 nm (in ethanol)

¹H NMR (DMSO-d₆)

The proton NMR spectrum in DMSO-d₆ shows the following signals:

  • δH 11.30 (s, 1H, exchangeable, OH)

  • 7.85 (d, J = 8.0 Hz, 1H, ArH)

  • 7.41 (t, J = 8.0 Hz, 1H, ArH)

  • 7.23 (t, J = 8.0 Hz, 1H, ArH)

  • 7.12 (d, J = 8.0 Hz, 1H, ArH)

¹³C NMR (DMSO-d₆)

The carbon-13 NMR spectrum in DMSO-d₆ displays the following signals:

  • δC 164.0 (C2)

  • 157.4 (C4)

  • 137.4 (C8a)

  • 129.8 (ArC)

  • 122.7 (ArC)

  • 121.2 (ArC)

  • 115.8 (C4a)

  • 115.0 (ArC)

  • 106.9 (C3)

Mass Spectrometry

According to mzCloud.org, 2,4-Quinolinediol has been extensively analyzed using various mass spectrometry techniques:

Spectral InformationDetails
InstrumentsOrbitrap Elite
Number of Spectral Trees2
Number of Spectra232
Tandem SpectraMS 1, MS 2, MS 3, MS 4
Ionization MethodsESI
AnalyzersFT

Future Research Directions

Pharmacokinetic Studies

Current research on 2,4-Quinolinediol lacks comprehensive pharmacokinetic data. Future studies should focus on understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound to better evaluate its potential as a pharmaceutical agent or precursor.

Toxicological Assessment

Detailed toxicological data, including information on adverse effects and long-term safety, are currently limited for 2,4-Quinolinediol. Establishing a comprehensive safety profile would be crucial for further development of applications involving this compound.

Stability Analysis

There's limited information available on the specific stability profile of 2,4-Quinolinediol under various conditions (temperature, pH, light exposure). Future research could explore formulation strategies that improve its stability, solubility, or bioavailability.

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